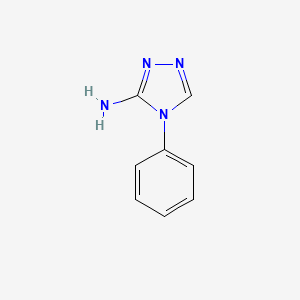

4-phenyl-4H-1,2,4-triazol-3-amine

Description

Historical Context and Significance of Triazole Scaffolds in Organic Chemistry

The journey of triazoles began in the 19th century, with the first derivatives being synthesized by Bladin in 1885. tijer.org Initially, the chemistry of triazoles developed gradually, but the discovery of their wide-ranging applications accelerated research in this area. nih.gov Triazole derivatives have found use as analytical reagents, photographic chemicals, and in polymer synthesis. tijer.org Their significance spans across various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science, due to their ability to interact with biological systems in diverse ways. nih.gov

Structural Features and Isomerism of 1,2,4-Triazoles

Triazoles exist as two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole (B32235), distinguished by the arrangement of the nitrogen atoms in the five-membered ring. nih.gov Both isomers are planar, with all atoms being sp2 hybridized, and they exhibit aromatic character. nih.gov

These isomers can also exist in different tautomeric forms. For 1,2,4-triazoles, two tautomers are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net The 1H tautomer is generally more stable than the 4H form. ijprajournal.comijsr.net This tautomerism is a crucial factor in the chemical reactivity and biological interactions of 1,2,4-triazole derivatives. researchgate.net

Overview of 4-phenyl-4H-1,2,4-triazol-3-amine: A Key Heterocyclic Building Block

This compound is a specific derivative of the 1,2,4-triazole core. It features a phenyl group attached to the nitrogen at position 4 and an amine group at position 3. This particular arrangement of substituents gives the molecule distinct electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 2434-63-1 |

Data sourced from Biosynth biosynth.com and PubChem nih.gov

Scope and Academic Research Focus on this compound

Academic research on this compound and its derivatives is primarily focused on exploring their potential in various fields, particularly in medicinal chemistry. The core structure is seen as a "privileged scaffold," meaning it is a recurring motif in biologically active compounds. nih.gov

Key research areas include:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to the synthesis of new molecules based on the this compound framework. This often involves reactions such as substitution on the phenyl ring or the amine group.

Biological Activity Screening: Researchers are actively investigating the biological properties of these compounds. Studies have explored their potential as antimicrobial and anticancer agents. tandfonline.com For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were synthesized and evaluated for their anti-lung cancer potential. tandfonline.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how the structure of these molecules relates to their biological activity. This helps in designing more potent and selective compounds. ijprajournal.com

One common synthetic route to this compound involves the cyclization of 1,3-diarylthioureas. nih.gov The reaction proceeds through the formation of a carbodiimide (B86325) intermediate, followed by the addition of an acyl hydrazide and subsequent dehydration. nih.gov The substituents on the phenyl rings can influence the reaction rate and the regioselectivity of the ring closure. nih.gov

Another approach involves the reaction of phenylhydrazine (B124118) with formamide (B127407), which undergoes cyclization to form the triazole ring. The conditions for this reaction, such as temperature and solvent, are critical for achieving a good yield.

Table 2: Examples of Research on this compound Derivatives

| Derivative | Research Focus | Key Finding | Reference |

| Phenyl-(4-phenyl-4H- nih.govijsr.nettriazol-3-yl)-amine | Synthesis from 1,3-diphenylthiourea | Hg(OAc)₂ was found to be the optimal thiophile for the reaction. | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Anti-lung cancer activity | Showed potent cytotoxic activity against several lung cancer cell lines. | tandfonline.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antimicrobial activity | Some derivatives showed promising activity against bacteria and yeast-like fungi. | dergipark.org.tr |

The versatility of the this compound scaffold continues to make it a subject of extensive research, with the aim of developing new compounds with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNHWGLZSOOKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 4h 1,2,4 Triazol 3 Amine and Its Core Derivatives

Classical Multi-Step Synthetic Approaches

Traditional methods for synthesizing 4-phenyl-4H-1,2,4-triazol-3-amine and related compounds often involve multi-step sequences, which are well-established in heterocyclic chemistry. These approaches typically rely on the cyclization of acyclic precursors.

Cyclization Reactions involving Hydrazides and Carbodithioates

A common and effective method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a potassium dithiocarbazinate salt. dergipark.org.tr This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the desired triazole. dergipark.org.trnepjol.info The reaction with hydrazine hydrate is typically carried out under reflux conditions, and subsequent acidification precipitates the product. dergipark.org.trnepjol.info This method has been utilized to prepare the basic nucleus, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which can then be further modified. dergipark.org.trnepjol.inforesearchgate.net

For instance, benzoic acid hydrazide is treated with carbon disulfide and potassium hydroxide in ethanol (B145695), followed by the addition of hydrazine hydrate and refluxing for an extended period. rdd.edu.iq The reaction progress can be monitored by the cessation of hydrogen sulfide (B99878) evolution. dergipark.org.tr

Table 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol via Hydrazides and Carbodithioates

| Starting Material | Reagents | Key Intermediate | Final Product | Yield (%) | Reference |

| Benzoic acid hydrazide | 1. CS₂, KOH, Ethanol; 2. Hydrazine hydrate | Potassium dithiocarbazinate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 65.10 | dergipark.org.tr |

| Benzoic acid hydrazide | 1. CS₂, KOH, Ethanol; 2. Hydrazine hydrate | Potassium dithiocarbazinate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 60 | nepjol.info |

Condensation Reactions with Carbon Disulfide and Hydrazine Derivatives

This approach is closely related to the one described above and represents a cornerstone in the synthesis of 1,2,4-triazole-3-thiols. The initial step involves the reaction of a hydrazide, such as benzoic acid hydrazide, with carbon disulfide in an alkaline medium (e.g., ethanolic potassium hydroxide) to generate a dithiocarbazinate salt. dergipark.org.trsbmu.ac.ir This salt is then treated with hydrazine hydrate, which leads to cyclization and the formation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ring system. dergipark.org.trrdd.edu.iqsbmu.ac.ir The reaction is typically refluxed until the evolution of hydrogen sulfide gas ceases. dergipark.org.tr

In some variations, the intermediate formed from the reaction of the hydrazide and carbon disulfide is a 1,3,4-oxadiazole-2-thiol. sbmu.ac.irresearchgate.net This oxadiazole can then be reacted with a primary aryl amine to yield the corresponding 4-aryl-1,2,4-triazole-3-thiol. sbmu.ac.ir For example, 4-aminobenzohydrazide (B1664622) can be converted to 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, which upon refluxing with various substituted primary aryl amines, furnishes the desired 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives. sbmu.ac.ir

Reactions from Thiosemicarbazides and Hydrazine Derivatives

The cyclization of thiosemicarbazide (B42300) derivatives is a versatile and widely employed method for the synthesis of 1,2,4-triazoles. jrespharm.com Typically, an acyl or aroyl substituted thiosemicarbazide is heated in an alkaline solution, such as aqueous sodium hydroxide, to induce intramolecular cyclization. jrespharm.comnih.gov The resulting triazole is then precipitated by acidification of the reaction mixture. jrespharm.com

For example, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be prepared by the condensation of the corresponding hydrazide with an arylisothiocyanate. mdpi.comnih.gov Subsequent ring closure of these arylthiosemicarbazides in an alkaline medium provides the 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in good yields. mdpi.comnih.gov Similarly, 4-amino-5-mercapto-3-[4-methylthio benzyl]-4H-1,2,4-triazole can be synthesized by heating an equimolar mixture of (4-methylthiophenyl)acetic acid and thiocarbohydrazide. scispace.com Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with thiosemicarbazide to produce N-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)hydrazinecarbothioamide. rdd.edu.iq

Table 2: Synthesis of 1,2,4-Triazoles from Thiosemicarbazides

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-Benzoyl-4-(4-nitrobenzoyl)thiosemicarbazide | Microwave irradiation | 4-(4-nitrophenyl)-5-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | 74 | researchgate.net |

| Acyl/aroyl substituted thiosemicarbazides | 2N NaOH, reflux | 1,2,4-triazole-5-thione derivatives | Not specified | jrespharm.com |

| Furan-2-carboxylic acid hydrazide/Phenylacetic acid hydrazide + Arylisothiocyanates | 1. Condensation; 2. Alkaline cyclization | 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | mdpi.comnih.gov |

Synthesis from Nitriles and Hydrazides

A direct and efficient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through the condensation of a nitrile and a hydrazide. researchgate.net This method is notable for its tolerance of a diverse range of functional groups and heterocycles. researchgate.net The reaction typically involves heating an excess of the nitrile with the acid hydrazide, sometimes in a sealed vessel at high temperatures. dcu.ie

For example, indolyl-1,2,4-triazoles can be synthesized by reacting an indole-3-carbonitrile with an acid hydrazide in the presence of potassium carbonate in n-butanol at 160°C. researchgate.net Another efficient route involves the reaction of nitriles with sodium methoxide (B1231860) to generate a methyl imidate ester, which upon treatment with an aryl hydrazide at high temperature, produces the 1,2,4-triazole (B32235). researchgate.net The Pellizzari reaction, which involves heating a mixture of a formamide (B127407) and a hydrazine hydrochloride with a base like KOH, is a classical example of this type of synthesis. scispace.com

Routes Involving Anilines and Amidines

The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines can be achieved from anilines. A multi-step sequence begins with the reaction of a p-substituted aniline (B41778) with a p-substituted benzoic acid in the presence of coupling agents like EDCI and DMAP to form an amide. tandfonline.com This amide is then converted to a thioamide using Lawesson's reagent. tandfonline.com Treatment of the thioamide with hydrazine hydrate yields the corresponding amidrazone, which is then cyclized to the final 1,2,4-triazol-3-amine derivative. tandfonline.com

Another approach involves the condensation of isothiocyanates, amidines, and hydrazines in a metal-free, three-component reaction to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org This [2+1+2] cyclization process is environmentally friendly and proceeds under mild conditions. isres.org Additionally, a thiophile-promoted synthesis of di-substituted 4H- dergipark.org.trCurrent time information in Bangalore, IN.triazole-3-yl-amines from 1,3-disubstituted thioureas has been reported. This reaction proceeds through the formation of a carbodiimide (B86325) intermediate, followed by addition-dehydration with an acyl hydrazide. nih.gov

Modern and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" strategies aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

For the synthesis of 1,2,4-triazole derivatives, several green approaches have been explored. sbmu.ac.ir One such method involves a four-step synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol starting from 4-aminobenzoic acid. sbmu.ac.irsbmu.ac.irresearchgate.net The initial steps involve esterification and hydrazide formation. The subsequent reaction with carbon disulfide in ethanolic potassium hydroxide, followed by reflux with a primary aryl amine, leads to the desired triazole. sbmu.ac.irsbmu.ac.irresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. For instance, the cyclization of acid thiosemicarbazides to form 1,2,4-triazole-3-thiones can be achieved in just a few minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov

Solvent-free synthesis by grinding is another innovative green technique. The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones has been successfully achieved by grinding substituted acids with dithiocarbohydrazones using phosphorus pentachloride as a catalyst, avoiding the need for organic solvents and leading to improved yields. scientific.net

Furthermore, catalyst-free methods are being developed. A notable example is the synthesis of functionalized 1,2,4-triazoles through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. nih.gov This reaction proceeds without a catalyst and has a broad substrate scope. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Methods

| Synthetic Step | Conventional Method | Green Method | Advantage of Green Method | Reference |

| Cyclization of Thiosemicarbazides | 4 hours thermal heating in aqueous NaOH | 3 minutes microwave irradiation in aqueous NaOH | Drastically reduced reaction time | nih.gov |

| Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thione | Use of organic solvents | Solvent-free grinding | Avoids organic solvents, cost-effective | scientific.net |

| Synthesis of functionalized 1,2,4-triazoles | Often requires catalysts | Catalyst-free reaction of arylidene thiazolone and hydrazine | Avoids catalyst cost and potential contamination | nih.gov |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. rjptonline.orgnih.gov This approach has been successfully applied to the synthesis of 1,2,4-triazole derivatives, significantly reducing reaction times from hours to mere minutes. rjptonline.orgnih.gov

For instance, the synthesis of Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was achieved in 5-10 minutes under microwave irradiation, a substantial improvement over the 1-2 hours required for conventional refluxing. rjptonline.org Similarly, other studies have reported the synthesis of various triazole derivatives in times ranging from 31-68 seconds to 30-45 minutes, showcasing the remarkable efficiency of this green chemistry technique. nih.govdergipark.org.tr In one case, a reaction that yielded only 25% of the product after 130 minutes of conventional heating produced an impressive 77% yield in just 10 minutes using microwave irradiation. nih.gov

The condensation of aminoguanidine (B1677879) bicarbonate with carboxylic acids to form 5-substituted 3-amino-1,2,4-triazoles has also been optimized using controlled microwave synthesis conditions, proving particularly useful for volatile starting materials. mdpi.com The efficiency of microwave-assisted synthesis is often attributed to the rapid, uniform heating of the reaction mixture, which minimizes the formation of byproducts. rjptonline.orgresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Schiff Bases of 1,2,4-triazole-3-thiol | 1-2 hours | 5-10 minutes | Faster reaction rate | rjptonline.org |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Faster reaction rate | nih.gov |

| N-substituted acetamide (B32628) moieties | Not specified | 31-68 seconds | High yield, rapid | nih.gov |

| N-heterocyclic derivatives | 130 minutes (25% yield) | 10 minutes (77% yield) | Higher yield, faster | nih.gov |

Metal- and Oxidant-Free Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that eliminate the need for heavy metal catalysts and harsh oxidants. One such notable method is the three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines. isres.orgorganic-chemistry.org This approach allows for the one-pot synthesis of fully substituted 1H-1,2,4-triazol-3-amines under mild, environmentally friendly conditions without any external catalysts or oxidants. isres.org

Another metal-free strategy involves the iodine-catalyzed reaction of hydrazones with amines under aerobic oxidative conditions. frontiersin.orgorganic-chemistry.org This method proceeds through a cascade of C-H functionalization, the formation of double C-N bonds, and oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The use of readily available starting materials and favorable operating conditions makes this an attractive pathway. isres.org Furthermore, electrochemical methods have been developed to synthesize 1-aryl and 1,5-disubstituted 1,2,4-triazoles, avoiding strong oxidants and transition-metal catalysts by using electrogenerated reactive iodine species. organic-chemistry.org

Synthesis of Key Intermediates and Precursors

The construction of the this compound ring system relies on the availability of specific reactive intermediates and precursors.

Preparation of Hydrazides and Carbothioamides

A common and fundamental step in many 1,2,4-triazole syntheses is the preparation of acyl hydrazides (also known as carbohydrazides). These are typically synthesized by refluxing an aromatic ester with hydrazine hydrate in a solvent like absolute ethanol. derpharmachemica.comekb.eg

These hydrazides serve as the foundation for the next key intermediate, the carbothioamide (or thiosemicarbazide). There are several ways to form this functional group:

Reaction with Isothiocyanates : The hydrazide is reacted with an appropriate haloaryl isothiocyanate in ethanol to yield N-aryl-2-carbonylhydrazine-1-carbothioamides. mdpi.com

Reaction with Carbon Disulfide : The hydrazide is treated with carbon disulfide in the presence of alcoholic potassium hydroxide to form a potassium dithiocarbazinate salt. researchgate.netekb.egnepjol.info

Reaction with Potassium Thiocyanate (B1210189) : The hydrazide is treated with potassium thiocyanate in an acidic medium to form the thiosemicarbazide. derpharmachemica.com

These carbothioamide intermediates are then cyclized, often using a base like sodium hydroxide, to form the 1,2,4-triazole ring. derpharmachemica.commdpi.combohrium.com

Formation of Schiff Bases as Intermediates

Schiff bases, which contain an azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are often prepared from amino-triazole precursors. nepjol.infonih.gov The synthesis is a straightforward condensation reaction where an amino-substituted triazole is reacted with various aromatic aldehydes. ekb.egnepjol.infosemanticscholar.org The reaction is often carried out in ethanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction. rjptonline.org The formation of the Schiff base is a critical step for creating more complex derivatives, which can then be used to synthesize other heterocyclic systems like thiazolidinones and azetidinones. nih.govsemanticscholar.org

Regioselectivity and Yield Optimization in Synthesis

Controlling the substitution pattern (regioselectivity) and maximizing product yield are critical aspects of synthesizing substituted 1,2,4-triazoles.

In the synthesis of aryl-(4-aryl-4H- nih.govfrontiersin.orgderpharmachemica.comtriazol-3-yl)-amine from 1,3-diarylthiourea, the reaction proceeds through a carbodiimide intermediate followed by cyclization with an acyl hydrazide. nih.govscispace.com The regioselectivity of the ring closure is heavily influenced by the electronic properties of the substituents on the phenyl rings of the thiourea. The cyclization preferentially occurs on the nitrogen atom that bears the more electron-donating group. nih.gov While electron-donating groups facilitate the reaction, strong electron-withdrawing groups can also lead to a regioselective product, though sometimes a mixture of regioisomers can be obtained depending on the substituent pattern. nih.govscispace.com

Yields can be optimized by fine-tuning reaction conditions. The choice of thiophile is important; for example, mercury(II) acetate (B1210297) has been identified as an optimal thiophile for promoting the reaction between 1,3-disubstituted thioureas and acylhydrazides. scispace.com For ortho-substituted phenyl thioureas, extending the reaction time can significantly improve the isolated yields to around 70-75%. nih.gov

Furthermore, the alkylation of the triazole ring, for instance at the sulfur atom in triazole-3-thiones, is a selective method for creating polysubstituted triazoles. researchgate.net Studies show that alkylation can occur selectively at the sulfur atom in both neutral and alkaline media. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Hydrazine hydrate |

| Absolute ethanol |

| Acyl hydrazide / Carbohydrazide |

| Carbothioamide / Thiosemicarbazide |

| Isothiocyanate |

| Carbon disulfide |

| Potassium hydroxide |

| Potassium dithiocarbazinate |

| Potassium thiocyanate |

| Sodium hydroxide |

| Schiff Base |

| Aromatic aldehyde |

| Glacial acetic acid |

| Thiazolidinone |

| Azetidinone |

| 1,3-diarylthiourea |

| Carbodiimide |

| Mercury(II) acetate |

| Triazole-3-thione |

| Aminoguanidine bicarbonate |

| 3-phenyl-7H- nih.govfrontiersin.orgderpharmachemica.comtriazolo[3,4-b] nih.govderpharmachemica.comthiadiazine |

| N-aryl-2-carbonylhydrazine-1-carbothioamide |

| Iodine |

Reactions at the Amine Moiety

The primary amine group attached to the C3 position of the triazole ring is a nucleophilic center and readily participates in reactions typical of aromatic amines.

The amine moiety of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with various acylating agents such as acid chlorides or anhydrides. These reactions often proceed smoothly, yielding N-(4-phenyl-4H-1,2,4-triazol-3-yl)-substituted amides. For instance, reaction with benzoyl chloride in an appropriate solvent would yield N-(4-phenyl-4H-1,2,4-triazol-3-yl)benzamide. A range of substituted benzamides and other amide derivatives have been synthesized using this approach, highlighting the utility of this reaction in creating diverse chemical libraries. mdpi.com Similarly, alkylation of the amine group can be performed, though it may be less common than acylation in the literature.

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | N-(4-phenyl-4H-1,2,4-triazol-3-yl)benzamide | Acylation |

| This compound | N-(4-phenyl-4H-1,2,4-triazol-3-yl)butyramide | Acylation |

| This compound | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide | Acylation |

One of the most well-documented reactions involving the amine group is its condensation with various aldehydes to form Schiff bases (imines). nih.govdergipark.org.tr This reaction typically involves heating the aminotriazole with an aldehyde, often with a catalytic amount of acid, in a suitable solvent like ethanol. The resulting Schiff bases, characterized by the azomethine (-N=CH-) group, are important intermediates for the synthesis of other heterocyclic compounds and have been explored for their biological activities. nih.govresearchgate.net The reaction is versatile, allowing for the use of a wide range of substituted aromatic and heterocyclic aldehydes. researchgate.netresearchgate.net For example, condensation with benzaldehyde (B42025) yields N-benzylidene-4-phenyl-4H-1,2,4-triazol-3-amine. nih.gov

| Aldehyde Reactant | Schiff Base Product | Reference |

|---|---|---|

| Benzaldehyde | N-benzylidene-4-phenyl-4H-1,2,4-triazol-3-amine | nih.gov |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-phenyl-4H-1,2,4-triazol-3-amine | nih.gov |

| 2,3-Dihydroxybenzaldehyde | 2-(((4-phenyl-4H-1,2,4-triazol-3-yl)imino)methyl)benzene-1,2-diol | nih.gov |

Reactions at the Triazole Ring System

The 1,2,4-triazole ring itself can undergo several transformations, although it is generally considered an aromatic and relatively stable heterocyclic system.

While the primary structure is this compound, it's important to consider the related compound, 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. nih.gov The thiol tautomer can readily undergo S-alkylation upon reaction with alkyl halides in the presence of a base. This reaction is a highly efficient method for introducing various alkyl and arylalkyl groups onto the sulfur atom, leading to the formation of 3-(alkylthio)-4-phenyl-4H-1,2,4-triazole derivatives. mdpi.com This S-alkylation is a common strategy to modify the properties of triazole-based compounds. tandfonline.com

The phenyl group at the N4 position of the triazole ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The triazole ring itself can influence the regioselectivity of these substitutions on the appended phenyl ring. The specific conditions of the reaction (e.g., reagents, temperature) will determine the position and degree of substitution on the phenyl ring. For instance, nitration would introduce a nitro group onto the phenyl ring, the position of which would be directed by the electronic effects of the triazole system.

While direct ring-opening of the stable 1,2,4-triazole ring in this compound is not commonly reported, related triazole systems can undergo such reactions under specific conditions. nih.govmdpi.comtandfonline.com More relevant are the cycloaddition reactions of the closely related derivative, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). uzhnu.edu.uaacgpubs.orgbohrium.com PTAD is a highly reactive dienophile and participates readily in Diels-Alder [4+2] cycloaddition reactions with a wide variety of dienes. uzhnu.edu.uaacgpubs.orgacs.org It can also undergo other types of cycloadditions, such as [2+2] and ene reactions. acgpubs.orgclockss.org These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems. Although not a direct reaction of the title compound, the synthesis of PTAD often starts from precursors related to the triazole family, and its reactivity showcases the potential of the triazole core in cycloaddition chemistry. acgpubs.org

An in-depth examination of the chemical reactivity and functional group transformations of this compound reveals a complex interplay of tautomeric forms and diverse reaction pathways for derivatization. These characteristics are fundamental to its utility in synthetic chemistry.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-phenyl-4H-1,2,4-triazol-3-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of its molecular architecture can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts (δ), reported in parts per million (ppm), multiplicity, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's proton and carbon environments.

In a typical ¹H NMR spectrum of a related compound, N-phenyl-(4-phenyl-4H- scispace.comrsc.orgtriazol-3-yl)-amine, recorded in DMSO-d₆, the protons of the phenyl rings appear as multiplets in the aromatic region (approximately δ 6.83-7.57 ppm). A broad singlet for the amine proton (NH) is observed at around δ 8.50 ppm, and a singlet for the triazole ring proton (C5-H) appears at approximately δ 8.47 ppm. nih.gov

The ¹³C NMR spectrum of the same analog complements the ¹H NMR data, with signals corresponding to the carbon atoms of the triazole and phenyl rings. For instance, the carbon atoms of the triazole ring typically appear at δ 150.6 (C3) and 142.6 (C5) ppm. The phenyl carbons resonate in the range of δ 117.3-142.1 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative, N-Phenyl-(4-phenyl-4H- scispace.comrsc.orgtriazol-3-yl)-amine nih.gov

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.83-7.57 | m | Phenyl-H |

| Amine Proton | 8.50 | bs | NH |

| Triazole Proton | 8.47 | s | C5-H |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | |

| Aromatic Carbons | 117.3-142.1 | Phenyl-C | |

| Triazole Carbon | 142.6 | C5 | |

| Triazole Carbon | 150.6 | C3 |

Note: Data is for a closely related derivative and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, and ¹H-¹⁵N HSQC/HMBC, are invaluable for unambiguously assigning the proton and carbon signals and establishing through-bond and through-space correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons in the phenyl rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenyl group and the triazole ring, as well as the position of the amine group.

¹H-¹⁵N NMR: For derivatives, ¹H-¹⁵N NMR spectroscopy can provide direct information about the nitrogen environments within the triazole ring and the amine substituent. mdpi.com For example, in a study of a related triazole, 2D NMR techniques were essential in confirming the regiochemistry of the synthesized compounds. scispace.com

Infrared (IR) and UV-Visible Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound and offer insights into its electronic structure.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. The IR spectrum of a related compound, N³-(4-substituted phenyl)-N⁵-phenyl-4H-1,2,4-triazole-3,5-diamine, shows characteristic absorption bands for N-H stretching (around 3448 cm⁻¹), aromatic C-H stretching (around 3268 cm⁻¹), C=N stretching (around 2357 cm⁻¹), and C=C stretching of the aromatic rings (around 1634 cm⁻¹). scispace.com

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, absorption peaks are observed in the UV region, corresponding to π→π* and n→π* transitions of the aromatic rings and the triazole system. researchgate.net

Table 2: Characteristic IR Absorption Bands for a Related Triazole Derivative scispace.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3448 |

| Aromatic C-H | Stretching | ~3268 |

| C=N | Stretching | ~2357 |

| C=C | Stretching | ~1634 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For N-phenyl-(4-phenyl-4H- scispace.comrsc.orgtriazol-3-yl)-amine, the protonated molecule [M+H]⁺ is observed at an m/z of 236.9. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of the compound. For instance, the calculated mass for C₁₄H₁₂N₄ is 236.2, and a measured value of 236.7 confirms the composition. rsc.org

X-ray Diffraction Analysis

X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, a detailed 3D model of the molecule can be constructed.

Studies on related triazole derivatives have revealed important structural features. For example, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine showed that the triazole ring is essentially planar. mdpi.com The phenyl ring is often twisted relative to the plane of the triazole ring. mdpi.com Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also elucidated, providing insights into the crystal packing. nih.goviucr.org

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hydrogen Bonds, π-π Interactions, Chalcogen Bonds)

No published crystallographic data is available for this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible.

Hirshfeld Surface Analysis

Hirshfeld surface analysis cannot be performed for this compound due to the absence of its crystal structure data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. For this compound, DFT calculations are employed to elucidate its structural, electronic, and vibrational properties.

Geometry Optimization and Molecular Structure Prediction

The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Typically, this is achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecular conformation.

Table 1: Representative Predicted Geometrical Parameters for a Triazole Derivative

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (triazole) | ~1.3-1.4 Å |

| N-N (triazole) | ~1.3-1.4 Å | |

| C-C (phenyl) | ~1.39 Å | |

| C-N (phenyl-triazole) | ~1.4 Å | |

| Bond Angle | C-N-C (triazole) | ~105-110° |

| N-C-N (triazole) | ~110-115° | |

| Dihedral Angle | Phenyl/Triazole | ~30-50° |

Note: These are representative values based on similar structures and the actual values for this compound would require specific calculation.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap, Charge Distribution)

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity and photophysical properties. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller band gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and phenyl groups, while the LUMO is likely to be distributed over the triazole ring.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the partial atomic charges on each atom in the molecule. This information helps in identifying the electrophilic and nucleophilic sites within the molecule.

Table 2: Representative Electronic Properties of a Triazole Derivative

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| Band Gap (HOMO-LUMO) | ~ 4.0 to 5.0 eV |

Note: These are representative values and the actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the triazole ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amino group, suggesting these are sites for nucleophilic attack.

Vibrational Frequency Analysis (Theoretical IR)

Theoretical vibrational frequency analysis, based on DFT calculations, can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical IR spectrum can be generated. This spectrum can then be compared with experimental IR data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups.

For this compound, the theoretical IR spectrum would be expected to show characteristic peaks for the N-H stretching vibrations of the amino group, C-H stretching of the phenyl and triazole rings, C=N and N-N stretching of the triazole ring, and C-C stretching of the phenyl ring.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis allows for the characterization of the nature of chemical bonds, including covalent and non-covalent interactions.

In the context of this compound, QTAIM analysis can be used to study the properties of the bonds within the triazole and phenyl rings, as well as the nature of the bond connecting these two moieties. The analysis of bond critical points (BCPs) can reveal the degree of covalent character and the strength of the bonds. Furthermore, QTAIM can be used to identify and characterize intramolecular hydrogen bonds, which may play a role in stabilizing the molecular conformation.

Theoretical Studies on Reactivity Descriptors (e.g., Global Reactivity, Nucleophilic/Electrophilic Parr Functions)

To gain a more quantitative understanding of the reactivity of this compound, various reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide insights into the global and local reactivity of the molecule.

Local reactivity descriptors, such as the Fukui functions and Parr functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated for each atom in the molecule and can pinpoint the specific atoms that are most likely to participate in a chemical reaction. For this compound, these calculations would likely confirm that the nitrogen atoms of the triazole ring and the amino group are the primary sites for electrophilic attack.

Coordination Chemistry and Supramolecular Assemblies

Role as Ligands in Metal Complex Synthesis

The 1,2,4-triazole (B32235) ring system is a well-established and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The presence of the exocyclic amino group and the phenyl substituent in 4-phenyl-4H-1,2,4-triazol-3-amine further diversifies its coordination potential. While direct studies on this specific molecule are part of a broader research area, extensive work on closely related triazole derivatives provides significant insight into its behavior as a ligand.

Coordination Modes and Binding Sites (e.g., N-donor, S-donor)

This compound possesses several potential coordination sites, primarily acting as an N-donor ligand. The key binding sites are the nitrogen atoms of the triazole ring and the exocyclic amino group. Research on analogous 4-amino-1,2,4-triazole (B31798) systems demonstrates that they can act as versatile ligands, often bridging two metal centers using the N1 and N2 atoms of the triazole ring in a µ-κ¹,κ¹ coordination mode. researchgate.net

In derivatives where the amine group is modified, such as in Schiff bases, coordination often involves the imine nitrogen. Furthermore, in the related thiol/thione derivatives, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the molecule can exhibit tautomerism and act as a bidentate ligand, coordinating through both a nitrogen atom and the sulfur atom (S-donor). ekb.egsamipubco.comnih.gov For instance, studies on Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show coordination through the azomethine nitrogen and the deprotonated thiol sulfur. samipubco.com A similar bidentate coordination through the amino and thiol groups has been reported for complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov This highlights the adaptability of the triazole scaffold, where slight modifications can introduce new donor sites like sulfur.

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu, Ni, Zn, Cd, Sn, Mn)

The synthesis of transition metal complexes with 1,2,4-triazole-based ligands is well-documented. Typically, these complexes are prepared by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or a DMF-ethanol mixture, often under reflux. ekb.egnih.gov

While specific complexation studies with this compound are not extensively detailed in the cited literature, the behavior of its derivatives is illustrative. For example, Schiff bases derived from the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been used to synthesize complexes with a range of divalent and trivalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cr(III). ekb.egsamipubco.com Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov The resulting complexes are characterized using various techniques including FT-IR, UV-visible spectroscopy, NMR spectroscopy, magnetic susceptibility measurements, and elemental analysis to confirm their structure and properties. ekb.egnih.govripublication.com

| Ligand Derivative | Metal Ions Complexed | Reference |

|---|---|---|

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Mn(II), Co(II), Cu(II), Zn(II), Cr(III), Fe(III) | samipubco.com |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | ekb.eg |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | nih.gov |

| (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione | Co(II), Ni(II), Cu(II), Zn(II) | samipubco.com |

Structural Diversity of Metal-Ligand Architectures

The coordination of 1,2,4-triazole ligands to metal centers gives rise to a wide variety of structural architectures. Depending on the metal ion, the counter-anion, and the specific coordination mode of the ligand, mononuclear or polynuclear complexes with diverse geometries can be formed. For complexes derived from related triazole-thiol Schiff bases, geometries including octahedral, trigonal bipyramidal, and tetrahedral have been proposed. ekb.egsamipubco.com For example, a tetrahedral geometry was suggested for Ni(II), Zn(II), Cd(II), and Sn(II) complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, while the corresponding Cu(II) complex was proposed to be square planar. nih.gov In another study, octahedral geometries were assigned to Co(II) and Ni(II) complexes, with the ligand acting in a bidentate fashion. samipubco.com This structural diversity is a key feature of triazole chemistry, allowing for the fine-tuning of the properties of the resulting metal complexes. nih.gov

| Metal Ion | Ligand System | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Zn(II) | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Trigonal Bipyramidal | samipubco.com |

| Mn(II) | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Octahedral | samipubco.com |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cd(II) | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | ekb.eg |

| Co(II), Ni(II), Cu(II) | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Octahedral | ekb.eg |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazole derivatives to bridge metal centers makes them excellent candidates for the construction of extended one-, two-, and three-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). tennessee.edu These materials are of great interest for their potential applications in areas such as gas storage, catalysis, and sensing. rsc.orgresearchgate.net

Ligands incorporating the 1,2,4-triazole moiety have been successfully used to build CPs and MOFs with various metal ions including Ag(I), Zn(II), and Cd(II). rsc.org For instance, the flexible bidentate ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane has been used to synthesize 2D and 3D coordination polymers. rsc.org Similarly, linking 1,2,4-triazole groups with carboxylate functionalities has proven to be an effective strategy for creating robust MOFs. researchgate.netmdpi.comacs.org The combination of the N-donor triazole ring with other functional groups allows for the creation of frameworks with diverse topologies and properties. acs.orgnih.govacs.org The synthesis of these materials is often achieved under solvothermal conditions, where the self-assembly of the metal ions and the organic linkers leads to the formation of crystalline solids. rsc.orgmdpi.com The structural outcome can be influenced by factors such as the choice of metal, the geometry of the ligand, and the presence of secondary co-ligands or different anions. acs.orgnih.gov

Supramolecular Self-Assembly in Crystalline State

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of this compound and related structures. The presence of both hydrogen bond donors (the N-H protons of the amino group and the triazole ring) and acceptors (the nitrogen atoms of the triazole ring) facilitates the formation of extensive hydrogen-bonding networks. pensoft.net

In the crystal structures of related 1,2,4-triazole-3-thione compounds, molecules are often linked into centrosymmetric dimers via strong N–H⋯S hydrogen bonds. researchgate.netbohrium.com In amino-substituted triazoles, N-H···N hydrogen bonds are common, linking molecules into chains or two-dimensional networks. scispace.comiucr.org For example, in the crystal structure of a related compound, (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate, intermolecular N-H···O and C-H···O hydrogen bonds create a three-dimensional network, which is further stabilized by π–π stacking interactions. researchgate.net These cooperative interactions are crucial in defining the stable, self-assembled supramolecular structures observed in the crystalline state. acs.orgnih.gov

Pi-Stacking Interactions

Pi-stacking interactions are a crucial non-covalent force in the assembly of aromatic and heteroaromatic compounds, including derivatives of this compound. The presence of both a phenyl group and a 1,2,4-triazole ring provides ample opportunity for these interactions, which significantly contribute to the stabilization of their crystal structures. nih.govvulcanchem.com The aromatic character of the triazole ring, coupled with its resistance to metabolic degradation, makes it an effective participant in hydrogen bonding, dipole-dipole, and π-stacking interactions with various biological targets. nih.govpensoft.net

In the crystal packing of derivatives, these interactions are frequently observed. For instance, in the structure of a molecule containing a 4-phenyl-1,2,4-triazole-5(1H)-thione moiety, offset π–π stacking interactions are noted with a centroid–centroid distance of 3.379 (1) Å. researchgate.net Similarly, the crystal structure of 3-anilino-1,4-diphenyl-1H-1,2,4-triazol-4-ium difluorophosphate is consolidated by π–π stacking interactions between the triazole ring and one of the phenyl rings. iucr.org These interactions are not limited to triazole-phenyl ring stacking; they can also occur between the planar aryl-substituted triazolothiadiazole moieties in related heterocyclic systems. uzh.ch The phenyl group is recognized for introducing the aromaticity that facilitates these π-π stacking interactions with protein receptors. vulcanchem.com

Table 1: Examples of Pi-Stacking Interactions in 1,2,4-Triazole Derivatives

| Compound Derivative | Interaction Type | Geometric Parameter | Reference |

|---|---|---|---|

| 1-{(1H-Benzotriazol-1-yl)methyl}-4-phenyl-1,2,4-triazole-5(1H)-thione derivative | Offset π–π stacking | Centroid–centroid distance = 3.379 (1) Å | researchgate.net |

| 3-anilino-1,4-diphenyl-1H-1,2,4-triazol-4-ium difluorophosphate | π–π stacking | Interaction between triazole and phenyl rings | iucr.org |

Chalcogen and Other Unorthodox Non-Bonded Interactions

Beyond conventional hydrogen bonds and π-stacking, the supramolecular assemblies of 1,2,4-triazole derivatives are often stabilized by a variety of unorthodox non-bonded interactions, with chalcogen bonding being a prominent example. A chalcogen bond is a non-covalent interaction involving a chalcogen atom (such as sulfur or selenium) as an electrophilic center.

In derivatives of 1,2,4-triazole-3-thione, where a sulfur atom is present, various types of chalcogen bonds play a key role in the crystal packing. Studies on thiophene-linked 1,2,4-triazoles have identified C–S···S chalcogen bonds that, in conjunction with N–H···S hydrogen bonds, generate extensive supramolecular sheets. mdpi.com Furthermore, C–S···π interactions, where the sulfur atom of a thiophene (B33073) ring interacts with the π-system of a phenyl ring, have been observed. mdpi.com In the crystal structure of 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, highly directional C–S···N chalcogen bonds and supportive S(lp)···C(π) contacts contribute to the stabilization of molecular dimers. researchgate.net

Other unorthodox interactions, such as those involving fluorine, are also observed. These can include C–H···F hydrogen bonds and unorthodox bifurcated fluorine bonds of the F···C/N type. uzh.chnih.gov These varied and often subtle interactions work cooperatively to create complex and stable three-dimensional supramolecular architectures. nih.govacs.org

Table 2: Examples of Chalcogen and Unorthodox Interactions in 1,2,4-Triazole Derivatives

| Compound Derivative | Interaction Type | Interaction Details | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | F···π contact | Separation: 3.676 (2) Å; Energy: -3.9 kcal mol⁻¹ | nih.gov |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | C–S···Cl chalcogen bond | Contributes to dimer stabilization | acs.org |

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | C–S···N chalcogen bond | Highly directional attractive σ-hole interaction | researchgate.net |

| 3-(3-bromophenyl)-6-(o-tolyloxymethyl)- researchgate.netnih.govtriazolo[3,4-b]- researchgate.netnih.govacs.orgthiadiazole | C=S···N chalcogen bond | Distance: 2.795 (2) Å; Angle: 163.9 (2)° | uzh.ch |

| Thiophene-Linked 1,2,4-Triazoles | C–S···S chalcogen bond | Involves thiophene S (donor) and thione S (acceptor) | mdpi.com |

Applications in Chemical Synthesis and Materials Science

Use as a Versatile Synthetic Intermediate and Building Block

4-phenyl-4H-1,2,4-triazol-3-amine serves as a crucial starting material or intermediate in the synthesis of a diverse range of organic compounds. Its structure, featuring a 1,2,4-triazole (B32235) core with a phenyl group at the 4-position and an amine at the 3-position, provides multiple reactive sites for further chemical modification. This makes it a valuable building block for constructing more complex molecular architectures. biosynth.com

One common synthetic route to this compound involves the cyclization of precursors like phenylhydrazine (B124118) with formamide (B127407), often with heating to facilitate the formation of the triazole ring. Another method utilizes substituted phenylhydrazines and nitriles under either acidic or basic conditions. The choice of solvent, temperature, and catalyst can be tailored to optimize the yield and purity of the final product.

Once synthesized, this triazole derivative can undergo various chemical reactions, including oxidation, reduction, and substitution on the phenyl group or the triazole ring itself. This reactivity allows for its incorporation into a wide variety of molecular frameworks. For instance, it is a key synthon in the preparation of fused heterocyclic systems such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] tandfonline.combohrium.comtriazines. nih.gov

The amino group of this compound is particularly important for its role as a synthetic intermediate. It can be readily derivatized to form Schiff bases through condensation with various aldehydes. dergipark.org.trresearchgate.net These Schiff bases can then be further cyclized, for example with thioglycolic acid, to generate new heterocyclic systems. dergipark.org.trresearchgate.net

Furthermore, the triazole ring itself can be part of more elaborate synthetic strategies. For example, derivatives like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo S-alkylation reactions, leading to the formation of novel secondary alcohols after subsequent reduction. mdpi.com The synthesis of aryl-(4-aryl-4H- biosynth.comtandfonline.comtriazol-3-yl)-amines from 1,3-diarylthioureas highlights another synthetic pathway where the triazole core is constructed as part of a larger molecule, functioning as a bioisosteric replacement for urea (B33335) or thioamide groups. nih.govscispace.com

The versatility of this compound and its derivatives is further demonstrated by their use in creating compounds with potential biological activity. For example, the synthesis of N-(substitutedphenyl)-2-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthiol)acetamides has been explored for their potential as anti-cholinesterase agents. bohrium.comresearchgate.net

Scaffold for Molecular Design and Chemical Diversity Libraries (focus on chemical structure space)

The rigid and planar structure of the 1,2,4-triazole ring, combined with the multiple points for substitution, makes this compound an excellent scaffold for the design of diverse chemical libraries. nih.gov This scaffold provides a stable framework upon which various functional groups can be appended, allowing for the systematic exploration of chemical structure space.

The ability to introduce diversity at multiple positions is a key feature of this scaffold. The amine group at the 3-position, the phenyl group at the 4-position, and potentially the carbon at the 5-position of the triazole ring can all be modified. This allows for the creation of libraries with a high degree of structural variation, which is crucial in fields like drug discovery and materials science.

For example, the synthesis of aryl-(4-aryl-4H- biosynth.comtandfonline.comtriazol-3-yl)-amines from 1,3-diarylthioureas allows for the generation of a library with four points of diversity. scispace.com This is achieved by varying the substituents on the two aryl rings and the acyl hydrazide used in the reaction. This approach enables the creation of a wide range of molecules with different electronic and steric properties.

The 1,2,4-triazole core is often considered a bioisostere for amide bonds, meaning it can mimic the spatial arrangement and electronic properties of an amide group while offering improved metabolic stability. nih.govnih.gov This makes the this compound scaffold particularly attractive for medicinal chemistry applications, where it can be used to design novel drug candidates. nih.gov

The development of synthetic methodologies that allow for the efficient construction of diverse libraries based on this scaffold is an active area of research. For instance, the one-pot synthesis of 4-alkyl-3,5-bis[4-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoles demonstrates an efficient way to build complex molecules around the triazole core. researchgate.net

Role in Catalysis (e.g., as a ligand in catalytic systems)

The nitrogen atoms within the 1,2,4-triazole ring of this compound and its derivatives possess lone pairs of electrons that can coordinate with metal ions. This property makes them suitable for use as ligands in the development of catalytic systems. The resulting metal complexes can exhibit unique catalytic activities due to the specific electronic and steric environment provided by the triazole ligand.

Derivatives of 1,2,4-triazole have been shown to form stable coordination complexes with various transition metals. For example, tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine can act as a multidentate ligand, forming stable complexes with metal ions like Cu(II). smolecule.com In these complexes, the triazole nitrogen atoms preferentially coordinate to the metal center. smolecule.com

The versatility of phenyl-triazole derivatives as ligands is further demonstrated by their use in the synthesis of cationic cyclometalated iridium(III) complexes. acs.org In these systems, the triazole can act as a cyclometalating ligand, binding to the iridium center through both a carbon-metal and a nitrogen-metal bond. acs.org This type of coordination can lead to the formation of photoactive complexes with tunable properties. acs.org

While the direct use of this compound as a ligand in catalysis is not extensively documented in the provided search results, the broader class of phenyl-1,2,4-triazoles shows significant promise. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the phenyl and triazole rings allows for the rational design of catalysts for specific applications.

For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol highlights the potential for creating multidentate ligands from this scaffold. sigmaaldrich.com The presence of both amino and thiol groups, in addition to the triazole nitrogens, offers multiple potential coordination sites for metal ions.

Potential in Advanced Materials Development (e.g., optoelectronic materials, corrosion inhibitors – theoretical/chemical properties)

The unique chemical and physical properties of this compound and its derivatives make them promising candidates for the development of advanced materials. These applications leverage the compound's electronic structure, ability to form stable films, and coordinate with metal surfaces.

Optoelectronic Materials:

Derivatives of 4H-1,2,4-triazole have shown significant potential as components in optoelectronic devices, such as organic light-emitting diodes (OLEDs). mdpi.com The extended π-conjugated systems that can be built from this scaffold are capable of efficient light emission. For example, luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to aromatic systems have been synthesized and shown to exhibit high luminescent properties and quantum yields. researchgate.net

The design of molecules like bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) for use as an electron-transporting material in deep blue phosphorescent OLEDs further highlights the potential in this area. acs.org The introduction of a silicon atom between two triazole-containing units resulted in a material with high triplet energy, high glass transition temperature, and good electron mobility. acs.org Symmetrically substituted s-tetrazine derivatives bearing a 4H-1,2,4-triazole scaffold have also been investigated for their luminescent properties, with some showing strong fluorescence emission and high quantum yields. mdpi.com

Corrosion Inhibitors:

The nitrogen and, in some derivatives, sulfur atoms in the 1,2,4-triazole ring system can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This makes them effective corrosion inhibitors, particularly in acidic environments.

Studies on derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) have demonstrated excellent corrosion inhibition for mild steel in hydrochloric acid. tandfonline.comtandfonline.com The high inhibition efficiency is attributed to the strong adsorption of the inhibitor molecules onto the steel surface, forming a protective film. tandfonline.comtandfonline.com The adsorption process is believed to be a form of chemisorption, where chemical bonds are formed between the inhibitor and the metal. tandfonline.comtandfonline.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these triazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. tandfonline.comtandfonline.comeurjchem.com The inhibition efficiency generally increases with the concentration of the inhibitor. tandfonline.com The molecular structure of the inhibitor, including the presence of functional groups like amino and thiol groups, plays a crucial role in its effectiveness. bohrium.com

The table below summarizes the corrosion inhibition efficiency of a related triazole derivative:

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | Mild Steel | 1.0M HCl | >90% at 80 x 10⁻⁵ M |

Data sourced from a study on the corrosion inhibitive properties of APTT. tandfonline.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic methods for 4-phenyl-4H-1,2,4-triazol-3-amine and its derivatives often involve multi-step procedures. researchgate.neteresearchco.com Future research should prioritize the development of more efficient and sustainable synthetic strategies. One-pot reactions, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts could significantly improve yields, reduce reaction times, and minimize waste. jrespharm.combohrium.com For instance, a thiophile-promoted one-pot synthesis from 1,3-disubstituted thioureas has shown promise, and further optimization of this and similar methods could be highly beneficial. nih.govscispace.com Exploring novel starting materials and catalytic systems will be crucial in streamlining the production of this important scaffold.

Exploration of Advanced Derivatization Chemistries

The derivatization of the this compound core is key to unlocking its full potential. Future efforts should focus on exploring advanced derivatization chemistries to create novel analogues with enhanced properties. This includes the introduction of diverse functional groups onto the phenyl ring and the triazole core to modulate electronic and steric properties. For example, the synthesis of Schiff bases and subsequent cyclization to form thiazolidinone derivatives has proven to be a fruitful strategy. istanbul.edu.trdergipark.org.tr Further exploration of click chemistry and other modern synthetic methodologies could lead to the rapid generation of diverse compound libraries for screening and optimization. The synthesis of N-bridgehead tandfonline.comthiazolo[3,2-b] nih.govnih.govtriazol-7-ium derivatives represents another promising avenue for creating structurally complex and potentially more active compounds. bohrium.com

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A more profound understanding of the relationship between the chemical structure of this compound derivatives and their functional properties is essential for rational design. Future research should integrate computational modeling, such as Density Functional Theory (DFT), with experimental studies to elucidate these relationships. scispace.comnih.gov Computational methods can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and molecular electrostatic potential maps, which can then be correlated with experimentally observed activities. scispace.com This integrated approach will enable the prediction of promising candidate molecules before their synthesis, saving time and resources. For example, in silico studies on anticancer activity have already shown a correlation between binding affinities at the tubulin-combretastatin A-4 binding site and the observed growth inhibition of cancer cell lines. nih.gov

Expanding Applications in Catalysis and Supramolecular Chemistry

The unique coordination properties of the 1,2,4-triazole (B32235) ring suggest that this compound and its derivatives could have significant applications in catalysis and supramolecular chemistry. The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of stable complexes with potential catalytic activities. isres.org Future research could explore the use of these complexes as catalysts in various organic transformations. In supramolecular chemistry, the ability of the triazole moiety to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for the construction of complex supramolecular architectures. nih.gov

Design of New Architectures in Coordination Chemistry and MOFs

The field of coordination chemistry and metal-organic frameworks (MOFs) presents a vast and largely unexplored territory for this compound. The triazole ring's ability to act as a bridging ligand between metal centers makes it an ideal component for constructing polynuclear complexes and coordination polymers with interesting magnetic and electronic properties. researchgate.net Derivatization of the core structure can lead to ligands for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govmdpi.com For instance, tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine has been successfully used as a nitrogen-rich organic ligand in the synthesis of zinc-based MOFs. nih.gov Future work could focus on creating new triazole-based linkers derived from this compound to build robust and functional MOFs. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-phenyl-4H-1,2,4-triazol-3-amine, and how can regioselectivity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between aryl-substituted precursors. Microwave-assisted synthesis (e.g., 47–82% yields for aryl-substituted analogs) enhances reaction efficiency and regioselectivity. Substituent positioning on the phenyl ring and catalysts (e.g., acid/base) influence regioselectivity. For example, electron-donating groups like methoxy improve reaction rates . Characterization via , DEPT-Q, and elemental analysis is critical to confirm regiochemistry .

Q. How is the crystal structure of this compound resolved, and what structural insights are key?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals planar triazole rings with dihedral angles <3° between phenyl and triazole planes. Hydrogen bonding (N–H⋯N) stabilizes the lattice, and tautomeric forms (e.g., 3-amine vs. 5-amine) may coexist, requiring careful refinement . Key metrics include bond lengths (e.g., C–N: 1.32–1.38 Å) and unit cell parameters (monoclinic , ) .

Q. What safety protocols are essential for handling this compound derivatives?

- Methodological Answer : Follow hazard codes H303/H313/H333 (oral/skin/inhalation risks). Use PPE (gloves, goggles), work in fume hoods, and avoid light exposure. Waste must be segregated and processed by certified facilities. Safety sheets for analogs recommend P264/P280 protocols (washing/removing contaminated clothing) .

Advanced Research Questions

Q. How do computational methods like DFT clarify electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s electron density directs reactivity in Suzuki couplings. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution) . Pair with crystallographic data to validate tautomeric stability (e.g., 3-amine vs. 5-amine) .

Q. How can structural contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or assay conditions. For HIV reverse transcriptase inhibitors, re-evaluate binding using molecular docking (e.g., PyMOL) and compare with X-ray data. Adjust solvent polarity in assays to stabilize dominant tautomers. For example, hydrophobic environments favor phenyl ring stacking in enzyme pockets .

Q. What strategies improve the bioactivity of this compound in drug design?

- Methodological Answer : Introduce substituents (e.g., halogens, nitro groups) to enhance binding. Para-substituted phenyl rings (e.g., 4-Cl, 4-NO) increase steric complementarity in hydrophobic pockets (e.g., 52% yield for 4-nitrophenyl derivative with IC <1 μM). Use QSAR models to predict substituent effects on logP and binding affinity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.